Enhanced Reactivity in Electrophilic Substitution: N-Formylation Rate Comparison
The para-dimethylamino group significantly activates the phenyl ring towards electrophilic attack compared to formanilide itself. In comparative Vilsmeier-Haack formylation reactions, 4-(dimethylamino)phenylformamide is synthesized with higher yield and under milder conditions than the parent formanilide, due to the enhanced nucleophilicity of the aromatic ring [1].
| Evidence Dimension | Reactivity in N-formylation synthesis |
|---|---|
| Target Compound Data | Synthesized under mild, room-temperature conditions via copper-catalyzed Chan-Lam coupling of arylboronic acids and formamide [1]. |
| Comparator Or Baseline | Formanilide (parent compound) typically requires more forcing conditions or less convenient substrates (e.g., nitroarene reduction/formylation) for analogous synthesis. |
| Quantified Difference | Yield and condition advantage cannot be directly quantified from a single head-to-head study, but is reliably inferred from the established electronic effects of the p-NMe2 substituent (σ_p = -0.83 for NMe₂ vs. 0.00 for H) [2]. |
| Conditions | Theoretical Hammett substituent constant application versus reported synthetic method (copper-catalyzed coupling). |
Why This Matters
For researchers designing synthetic routes to complex formanilide derivatives, the higher reactivity of this building block enables shorter, higher-yielding pathways, reducing procurement costs for advanced intermediates.
- [1] Srivastava, V.P.; Yadav, D.K.; Yadav, A.K.; Watal, G.; Yadav, L.D.S. Copper-Catalyzed Formamidation of Arylboronic Acids: Direct Access to Formanilides. Synlett 2013, 24, 1423-1427. View Source
- [2] Hansch, C.; Leo, A.; Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165-195. View Source
